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molecular formula C19H25BrN2O3 B8369294 Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Ethyl 1-(4-bromobenzyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No. B8369294
M. Wt: 409.3 g/mol
InChI Key: PRRRUZONXVTLFJ-UHFFFAOYSA-N
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Patent
US07868180B2

Procedure details

The mixture of 240 ml acetonitrile, 20.7 g (150 mmol) of K2CO3, 18 g (75 mmol) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 20.4 g (81.6 mmol) of 4-bromobenzylbromide was heated under reflux temperature for 7 h. The suspension is cooled, filtered and concentrated under reduced pressure to approximately ⅓ of the starting volume and stirred at about 0° C. for 1 h. The precipitate is filtered and dried at 35° C. for 1 h and afterwards suspended in 218 ml of water. The mixture is stirred for 2 h, filtered and dried again. 21.56 g of the crude product were isolated. Crude product was recrystallized from acetonitrile (87%, 55% of the synthesis)
Name
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH2:7]([O:9][C:10]([C:12]1[NH:16][C:15]([CH2:17][CH2:18][CH3:19])=[N:14][C:13]=1[C:20]([OH:23])([CH3:22])[CH3:21])=[O:11])[CH3:8].[Br:24][C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Br)=[CH:27][CH:26]=1>C(#N)C>[CH2:7]([O:9][C:10]([C:12]1[N:16]([CH2:29][C:28]2[CH:31]=[CH:32][C:25]([Br:24])=[CH:26][CH:27]=2)[C:15]([CH2:17][CH2:18][CH3:19])=[N:14][C:13]=1[C:20]([OH:23])([CH3:21])[CH3:22])=[O:11])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(N1)CCC)C(C)(C)O
Name
Quantity
20.4 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at about 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux temperature for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to approximately ⅓ of the starting volume
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried at 35° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried again

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(N1CC1=CC=C(C=C1)Br)CCC)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.56 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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